molecular formula C23H14BrN3O3 B508771 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide CAS No. 326887-76-7

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B508771
CAS No.: 326887-76-7
M. Wt: 460.3g/mol
InChI Key: PMSQSBZLNSITPF-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a bromine atom, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the synthesis of the target compound in a single synthetic stage with high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Specific reagents and catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chromene core may also contribute to the compound’s biological activity by interacting with different cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and an imidazo[1,2-a]pyridine moiety. This structural combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrN3O3/c24-16-9-10-18-15(12-16)13-17(23(29)30-18)22(28)26-21-20(14-6-2-1-3-7-14)25-19-8-4-5-11-27(19)21/h1-13H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQSBZLNSITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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